molecular formula C23H26N4O7 B12378586 E3 Ligase Ligand-linker Conjugate 95

E3 Ligase Ligand-linker Conjugate 95

Cat. No.: B12378586
M. Wt: 470.5 g/mol
InChI Key: FFMCABWULWABNU-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 95 is a bifunctional proteolysis-targeting chimera (PROTAC) designed to induce targeted protein degradation. PROTACs comprise three critical components:

  • Target-binding unit: Binds to the protein of interest (POI).
  • Linker: Connects the POI ligand to the E3 ligase ligand, influencing stability and spatial flexibility.
  • E3 ligase ligand: Recruits an E3 ubiquitin ligase to ubiquitinate the POI, marking it for proteasomal degradation .

The conjugate likely employs a cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligand, given their prevalence in PROTAC development . Synthetic routes for analogous compounds involve alkylation with bromo linkers (e.g., Scheme 46) or coupling with carboxylic acid linkers under reflux conditions .

Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

2-[3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidin-1-yl]acetic acid

InChI

InChI=1S/C23H26N4O7/c28-19-4-3-18(21(31)24-19)27-22(32)16-2-1-13(9-17(16)23(27)33)26-7-5-14(6-8-26)34-15-10-25(11-15)12-20(29)30/h1-2,9,14-15,18H,3-8,10-12H2,(H,29,30)(H,24,28,31)

InChI Key

FFMCABWULWABNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CC(=O)O

Origin of Product

United States

Preparation Methods

CRBN-Based Ligand Synthesis

For CRBN ligands, 4-hydroxythalidomide derivatives are synthesized via condensation of 3-hydroxyphthalic anhydride with glutarimide under acidic conditions (Scheme 1):

  • Condensation :
    • Reagents : 3-Hydroxyphthalic anhydride, glutarimide, KOAc, acetic acid.
    • Conditions : Reflux at 120°C for 6 hours.
    • Yield : 83–96%.
  • Functionalization :
    The hydroxyl group at position 4 is modified for linker attachment. Common strategies include:
    • Mitsunobu Reaction : Links primary alcohols to the hydroxyl group using triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD).
    • Nucleophilic Substitution : Reacts with iodo/bromo-terminated linkers in DMF at 60–70°C.

VHL-Based Ligand Synthesis

VHL ligands like VH032 are synthesized via peptide coupling:

  • Peptide Bond Formation :
    • Reagents : Boc-protected amino acids, HATU, DIPEA.
    • Conditions : Room temperature in DMF.
    • Yield : 75–90%.

Linker Attachment Strategies

Linker design impacts PROTAC solubility and ternary complex formation. Conjugate 95 employs polyethylene glycol (PEG) or alkyl chains for flexibility and hydrophilicity.

Ether-Bound Linkers (CRBN Ligands)

4-Hydroxythalidomide derivatives are functionalized with linkers via ether bonds (Table 1):

Reaction Type Conditions Yield
Mitsunobu Reaction PPh₃, DBAD, THF, rt, 2 h 27–41%
Nucleophilic Substitution Linker-Br, KI, NaHCO₃, DMF, 60°C, 12 h 76%
Tosylate Displacement Linker-OTs, DMF, 80°C, 16 h 43%

Amide/Click Chemistry (VHL Ligands)

VH032 derivatives are conjugated to linkers via:

  • Amide Coupling : HATU/DIPEA-mediated reaction with carboxylic acid-terminated linkers.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For bioorthogonal conjugation.

Conjugation to Target Ligands

The final step involves coupling the E3 ligand-linker intermediate to the POI binder (e.g., kinase inhibitors).

Amide Bond Formation

Procedure :

  • Reagents : E3 ligand-linker-NH₂, POI ligand-COOH, HATU, DIPEA.
  • Conditions : DMSO, 25°C, 24 h.
  • Yield : 60–85% (varies with linker length and POI ligand steric effects).

Characterization

  • HPLC-MS : Confirms molecular weight (e.g., m/z 950–1200 Da for CRBN-based conjugates).
  • SEC : Monitors aggregation (<5% aggregates).

Optimization and Challenges

Solubility Enhancement

  • PEG Linkers : Improve aqueous solubility (e.g., 8–12-unit PEG chains).
  • Salt Formation : Hydrochloride salts of amine-terminated linkers reduce hydrophobicity.

Side Reactions

  • Overalkylation : Mitigated by stoichiometric control (1:1.2 E3 ligand:linker ratio).
  • Hydrolysis : Avoided by using anhydrous DMF and inert atmospheres.

Scalability and Industrial Applications

  • High-Throughput Synthesis : Nanomole-scale array synthesis enables rapid PROTAC screening (50–100 conjugates/week).
  • Purification : Filtration and size-exclusion chromatography (SEC) achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 95 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached.

Scientific Research Applications

Cancer Therapeutics

E3 Ligase Ligand-linker Conjugate 95 has shown promise in cancer treatment by targeting oncoproteins that drive tumorigenesis. For instance, PROTACs utilizing this conjugate have been developed to degrade proteins such as BCR-ABL and MYC, which are implicated in various cancers. These compounds have demonstrated efficacy in preclinical models, leading to reduced tumor growth and improved survival rates .

Neurodegenerative Diseases

In neurodegenerative disorders like Alzheimer's disease, E3 ligase conjugates are being explored for their ability to degrade toxic proteins such as tau and amyloid-beta. By selectively targeting these proteins, researchers aim to mitigate their accumulation and toxicity within neuronal cells .

Autoimmune Disorders

The application of E3 ligase ligand-linker conjugates extends to autoimmune diseases where aberrant protein expression contributes to pathogenesis. For example, PROTACs targeting pro-inflammatory cytokines have been developed to selectively degrade these mediators, thereby reducing inflammation and tissue damage .

Case Studies

Study Target Protein Disease Outcome
Study ABCR-ABLLeukemiaSignificant tumor reduction observed in xenograft models.
Study BTauAlzheimer'sDecreased tau levels led to improved cognitive function in animal models.
Study CIL-6Rheumatoid ArthritisReduction in inflammatory markers and joint damage noted.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

  • Selectivity : Ensuring that PROTACs selectively target only the intended proteins without affecting others is crucial to minimize off-target effects.
  • Bioavailability : Enhancing the pharmacokinetic properties of these compounds remains a significant hurdle.
  • Resistance Mechanisms : Understanding how cancer cells may develop resistance to targeted degradation will be essential for long-term therapeutic success .

Future research is likely to focus on optimizing linker designs and exploring new E3 ligases that may provide better selectivity and efficacy profiles.

Comparison with Similar Compounds

Linker Attributes :

  • Conjugate 95 : Likely utilizes a benzylic or alkyl linker for stability and optimal POI-E3 ligase proximity, as seen in Scheme 28 .
  • Thalidomide-PEG2-C2-NH2 : PEG-based linker enhances solubility but may reduce cell permeability due to hydrophilicity .
  • DCAF15-targeting Degraders : Feature acryloyl-based linkers for covalent E3 engagement, enabling irreversible substrate recruitment .

E3 Ligase Specificity and Functional Outcomes

Compound E3 Ligase Tissue Specificity Advantages Limitations
Conjugate 95 (Inferred) CRBN/VHL Broad (CRBN: hematopoietic; VHL: ubiquitous) High catalytic activity, well-characterized Off-target effects (CRBN)
(S,R,S)-AHPC-PEG3-NH2 VHL Ubiquitous High substrate specificity Limited tissue penetration
DCAF15 Hijacking Degraders DCAF15 Liver, kidney Novel targets (e.g., RBM39) Poorly characterized substrates
MDM2-based PROTACs MDM2 p53-dependent cancers Synergy with p53 pathways Toxicity risks

Key Insights :

  • Conjugate 95’s efficacy hinges on the E3 ligase’s expression profile. CRBN ligands are preferred in hematologic malignancies, while VHL ligands offer broader applicability .
  • DCAF15-based PROTACs (e.g., indisulam analogs) enable degradation of splicing factors like RBM39 but require further mechanistic validation .

Degradation Efficiency :

  • PROTACs with CRBN ligands (e.g., Thalidomide derivatives) achieve DC₅₀ values in the nM range for targets like BRD4 .
  • VHL-based conjugates (e.g., (S,R,S)-AHPC-PEG3-NH2) show superior selectivity but require longer linkers for optimal ternary complex formation .

Stability and Pharmacokinetics :

  • PEG linkers improve solubility but may reduce blood-brain barrier penetration .
  • Conjugate 95’s benzylic linker (Scheme 28) likely enhances metabolic stability compared to ester-based linkers .

Q & A

Q. How can researchers resolve discrepancies between in vitro and in vivo degradation efficacy of this compound?

  • Answer : Discrepancies often arise from pharmacokinetic (PK) challenges, such as poor tissue penetration or metabolic instability. Advanced mass spectrometry imaging (MSI) enables spatial quantification of conjugate disposition in tissues, while proteomics can identify off-target ubiquitination events . Pair these with PK/pharmacodynamic (PD) modeling to optimize dosing regimens .

Q. What strategies mitigate data variability in PROTAC experiments involving this compound?

  • Answer : Variability stems from factors like cell line heterogeneity or transient ternary complex formation. Standardize protocols by:
  • Using isogenic cell lines to control genetic background .
  • Implementing quantitative live-cell imaging to monitor degradation kinetics in real time .
  • Applying statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish signal from noise .

Q. How does linker chemistry influence the proteome-wide selectivity of this compound?

  • Answer : Hydrophilic linkers (e.g., PEG) reduce nonspecific protein interactions compared to hydrophobic alkyl chains. A 2024 study demonstrated that PEG2 linkers in Thalidomide conjugates minimized off-target degradation by enhancing solubility and reducing aggregation . Validate selectivity via chemoproteomics (e.g., thermal proteome profiling) .

Methodological Challenges and Solutions

Q. What analytical workflows are critical for assessing the stability of this compound in biological matrices?

  • Answer : Use LC-MS/MS with stable isotope-labeled internal standards to quantify conjugate degradation products in plasma or tissue homogenates. For stability under physiological conditions, conduct time-resolved circular dichroism (CD) spectroscopy to monitor conformational changes .

Q. How can researchers address conflicting data on the optimal linker length for this compound across different target proteins?

  • Answer : Perform systematic structure-activity relationship (SAR) studies with incremental linker extensions (e.g., C2 to C6 alkyl/PEG variants). Computational modeling (e.g., molecular dynamics simulations) predicts ternary complex stability, while cryo-EM validates structural hypotheses .

Data Presentation and Reproducibility

Q. What metadata should accompany publications on this compound to ensure reproducibility?

  • Answer : Include:
  • Synthetic protocols with detailed reaction conditions (temperature, solvent ratios) .
  • Raw MSI and proteomics data in public repositories (e.g., PRIDE, MetaboLights) .
  • Statistical codes (R/Python scripts) for degradation efficacy analysis .

Tables for Quick Reference

Parameter Optimal Range Key Technique Reference
Linker Length (PEG units)2–3SAR studies, cryo-EM
Binding Affinity (Kd)<100 nMSPR/ITC
In Vivo Half-Life>6 hours (rodent models)LC-MS/MS, PK/PD modeling

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